molecular formula C7H5BrN2O B3190115 6-Bromo-3-methoxypicolinonitrile CAS No. 393813-61-1

6-Bromo-3-methoxypicolinonitrile

Cat. No. B3190115
M. Wt: 213.03 g/mol
InChI Key: FREQJRIMGDBMEJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methoxypicolinonitrile consists of a pyridine ring substituted with a bromo group at the 6th position and a methoxy group at the 3rd position . The InChI code for this compound is 1S/C7H5BrN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-3-methoxypicolinonitrile is a solid at room temperature . It has a molecular weight of 213.03 . The compound is stored in a sealed, dry environment at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQJRIMGDBMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxypicolinonitrile

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-pyridine-2-carbonitrile from Example 13b in CCl4 is treated with N-bromosuccinimide (1 equiv.) and catalytic 2,2-azobisisobutyronitrile and is heated at reflux for 18 h. The reaction mixture is evaporated, the residue is taken into ethyl acetate, washed with 5% Na2CO3 (aqueous), 5 % Na2S2O3 (aqueous), dried over MgSO4 and evaporated to give 6-bromo-3-methoxy-pyridine-2-carbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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